molecular formula C10H10N2O3 B6257968 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid CAS No. 90915-67-6

3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid

Cat. No.: B6257968
CAS No.: 90915-67-6
M. Wt: 206.2
InChI Key:
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Description

3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N2O3. It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization to form the indazole core. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield this compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of automated reactors and purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxy derivatives .

Scientific Research Applications

3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound, which shares the indazole core structure.

    3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)acetic acid: A similar compound with an acetic acid moiety instead of a propanoic acid moiety.

    3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)butanoic acid: Another similar compound with a butanoic acid moiety.

Uniqueness

3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct chemical and biological properties compared to other indazole derivatives, making it a valuable compound for research and development .

Properties

CAS No.

90915-67-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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